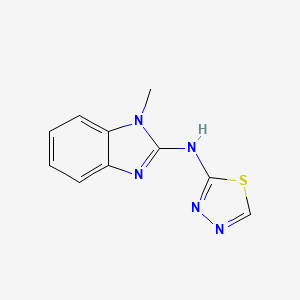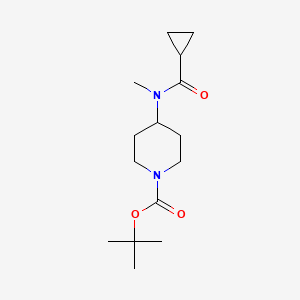![molecular formula C16H14F3N3S B15118413 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile](/img/structure/B15118413.png)
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a trifluoromethyl thiazole moiety, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the formation of the piperidine ring followed by the introduction of the phenyl and trifluoromethyl thiazole groups. The carbonitrile group is usually introduced in the final steps of the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Introduction of Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions involving cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones and sulfoxides.
Reduction: Reduction can lead to the formation of primary amines.
Substitution: Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in industrial processes, including catalysis and chemical synthesis.
作用机制
The mechanism of action of 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The piperidine ring can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- 4-Phenyl-1-(3-trifluoromethyl-benzyl)-pyrimidin-1-ium, bromide
- 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine
- Various imidazole derivatives
Uniqueness
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile is unique due to the combination of its structural features, including the trifluoromethyl thiazole moiety, which imparts distinct chemical and biological properties. The presence of the piperidine ring and carbonitrile group further enhances its potential for diverse applications in medicinal chemistry and materials science.
属性
分子式 |
C16H14F3N3S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
4-phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C16H14F3N3S/c17-16(18,19)13-10-23-14(21-13)22-8-6-15(11-20,7-9-22)12-4-2-1-3-5-12/h1-5,10H,6-9H2 |
InChI 键 |
FLUOHJLKTDKZGX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC(=CS3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B15118331.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118337.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15118345.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B15118350.png)
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118358.png)

![1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118377.png)
![11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15118378.png)
![2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118380.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118389.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B15118391.png)
![1-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B15118408.png)
